molecular formula C12H17NO4 B7835893 3-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)propanoic acid

3-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)propanoic acid

Cat. No.: B7835893
M. Wt: 239.27 g/mol
InChI Key: HQULZAGDHNAVRX-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-2-azaspiro[45]dec-2-yl)propanoic acid is a chemical compound with a complex structure that includes a spirocyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential biological activity, and research is ongoing to explore its effects on various biological systems. It could be used in the development of new drugs or therapeutic agents.

Medicine: In medicine, the compound could be investigated for its potential use in treating diseases. Its chemical properties may make it suitable for drug design and development.

Industry: In industry, this compound may find applications in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)propanoic acid exerts its effects depends on its molecular targets and pathways involved. Research is needed to elucidate the specific interactions and pathways through which the compound functions.

Comparison with Similar Compounds

  • 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid

  • 1-(1,3-Dioxo-2-azaspiro[4.5]dec-2-yl)cyclohexanecarbonitrile

Uniqueness: 3-(1,3-Dioxo-2-azaspiro[45]dec-2-yl)propanoic acid is unique due to its specific structural features, such as the spirocyclic ring system and the presence of the dioxo group

Properties

IUPAC Name

3-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-9-8-12(5-2-1-3-6-12)11(17)13(9)7-4-10(15)16/h1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQULZAGDHNAVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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